2-Amino-N-ethylethanesulfonamide
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Overview
Description
2-amino-N-ethylethane-1-sulfonamide is a chemical compound with the molecular formula C4H12N2O2S. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group, an ethyl group, and a sulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethylethane-1-sulfonamide typically involves the reaction of ethylamine with ethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{NH}_2 + \text{C}_2\text{H}_5\text{SO}_2\text{Cl} \rightarrow \text{C}4\text{H}{12}\text{N}_2\text{O}_2\text{S} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 2-amino-N-ethylethane-1-sulfonamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted sulfonamides.
Scientific Research Applications
2-amino-N-ethylethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-N-ethylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
2-amino-N-ethylethane-1-sulfonamide is unique due to its specific structure, which allows for distinct interactions with biological targets. Its ethyl group and amino group provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C4H12N2O2S |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2-amino-N-ethylethanesulfonamide |
InChI |
InChI=1S/C4H12N2O2S/c1-2-6-9(7,8)4-3-5/h6H,2-5H2,1H3 |
InChI Key |
MVWYTBPLFAIATN-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CCN |
Origin of Product |
United States |
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